2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group attached to a methylideneamino group, which is further connected to a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of the imine product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the combination of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(e)-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific structural features, such as the methoxy group and the imine linkage.
Properties
CAS No. |
25458-05-3 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-12(2,9-14)13-8-10-5-4-6-11(7-10)15-3/h4-8,14H,9H2,1-3H3 |
InChI Key |
ZDPJAMDAYYGPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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